(2-(tert-Butoxy)pyridin-4-yl)boronic acid

Boronic acid stability Protodeboronation kinetics Heteroaryl cross-coupling

Standard pyridine-4-boronic acids suffer from rapid protodeboronation, limiting coupling efficiency. This 2-tert-butoxy analog solves the stability issue: - Protodeboronation t₀.₅ >1 week (pH 12, 70°C) vs 25-50 sec for 2-pyridyl isomers - Orthogonal N-protection prevents catalyst poisoning - Post-coupling acidic deprotection yields 2-hydroxypyridine motifs for kinase inhibitors Available in research quantities with documented HPLC purity.

Molecular Formula C9H14BNO3
Molecular Weight 195.03 g/mol
Cat. No. B12051318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(tert-Butoxy)pyridin-4-yl)boronic acid
Molecular FormulaC9H14BNO3
Molecular Weight195.03 g/mol
Structural Identifiers
SMILESB(C1=CC(=NC=C1)OC(C)(C)C)(O)O
InChIInChI=1S/C9H14BNO3/c1-9(2,3)14-8-6-7(10(12)13)4-5-11-8/h4-6,12-13H,1-3H3
InChIKeyPZWAXBMABYFYCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(tert-Butoxy)pyridin-4-yl)boronic acid: Core Properties & Procurement


(2-(tert-Butoxy)pyridin-4-yl)boronic acid (CAS 2225172-06-3) is a heteroaryl boronic acid building block featuring a pyridine ring with a tert-butoxy substituent at the 2-position and a boronic acid group at the 4-position . Its molecular formula is C₉H₁₄BNO₃, with a molecular weight of approximately 195.02–195.03 g/mol . The compound serves as a versatile reagent in Suzuki-Miyaura palladium-catalyzed cross-coupling reactions for carbon-carbon bond formation, enabling the construction of complex molecular architectures in medicinal chemistry and organic synthesis .

Why Generic Substitution Fails: (2-(tert-Butoxy)pyridin-4-yl)boronic acid


Direct substitution of (2-(tert-butoxy)pyridin-4-yl)boronic acid with unsubstituted pyridinylboronic acids, 2-substituted positional isomers, or alternative ester derivatives is not scientifically valid due to profound differences in protodeboronation kinetics, regiochemical compatibility, and protection/deprotection strategies [1][2]. Unsubstituted pyridine-4-boronic acid lacks the steric and electronic modulation conferred by the 2-tert-butoxy group, while 2-pyridinylboronic acids exhibit dramatically accelerated protodeboronation rates (t₀.₅ ≈ 25–50 s at pH 7, 70°C) that render them impractical for many synthetic workflows [1]. The 4-position boronic acid motif benefits from significantly enhanced stability (t₀.₅ > 1 week at pH 12, 70°C) [1], and the tert-butoxy group provides orthogonal protection of the pyridine nitrogen, enabling selective deprotection under acidic conditions to liberate the 2-hydroxypyridine tautomer without compromising the coupled product [3].

Quantitative Evidence: (2-(tert-Butoxy)pyridin-4-yl)boronic acid vs. Key Analogs


Protodeboronation Stability: 4-Pyridyl vs. 2-Pyridyl Boronic Acids

The 4-pyridinylboronic acid scaffold, which includes (2-(tert-butoxy)pyridin-4-yl)boronic acid, exhibits dramatically superior protodeboronation stability compared to 2-pyridinylboronic acid isomers. Under accelerated conditions (pH 12, 70°C), 4-pyridyl boronic acids demonstrate a half-life (t₀.₅) exceeding 1 week, whereas 2-pyridyl boronic acids undergo rapid fragmentation with a t₀.₅ of approximately 25–50 seconds at pH 7, 70°C [1]. This >10⁴-fold difference in stability under comparable temperature conditions is mechanistically attributed to fragmentation via zwitterionic intermediates in the 2-isomer, a pathway not accessible to the 4-isomer [1].

Boronic acid stability Protodeboronation kinetics Heteroaryl cross-coupling

Regiochemical Orthogonality: 4- vs. 2,3-Pyridyl Boronic Acids

(2-(tert-Butoxy)pyridin-4-yl)boronic acid features the boronic acid moiety at the 4-position of the pyridine ring, a regiochemical arrangement that is distinct from 2-pyridyl (ortho) and 3-pyridyl (meta) isomers . The 4-position (para relative to the ring nitrogen) minimizes adverse electronic interactions between the boron atom and the pyridine nitrogen that destabilize 2-pyridinylboronic acids [1]. This regiochemical positioning enables selective coupling at C4 while preserving the 2-tert-butoxy substituent for subsequent deprotection or further functionalization, providing orthogonal synthetic handles not available with 2- or 3-isomers .

Regioselective coupling Suzuki-Miyaura cross-coupling Pyridine functionalization

Orthogonal Nitrogen Protection by 2-tert-Butoxy Group

The 2-tert-butoxy substituent in (2-(tert-butoxy)pyridin-4-yl)boronic acid functions as an acid-labile protecting group for the pyridine nitrogen (as the 2-hydroxypyridine tautomer), enabling orthogonal deprotection after Suzuki-Miyaura coupling [1]. In contrast, unsubstituted pyridine-4-boronic acid (CAS 1692-15-5) lacks this protective functionality, exposing the basic nitrogen throughout synthetic sequences and potentially interfering with subsequent reactions or catalyst systems [2]. The tert-butoxy group can be cleaved under mild acidic conditions (e.g., TFA, HCl) to reveal the 2-hydroxypyridine moiety, providing a handle for additional functionalization or improving physicochemical properties of the final target molecule .

Protecting group strategy tert-Butyl ether Orthogonal deprotection

Commercial Purity Specifications & Reproducibility

Commercially available (2-(tert-butoxy)pyridin-4-yl)boronic acid is supplied with certified purity specifications ranging from 95% to 99% as determined by HPLC analysis . This level of purity documentation supports reproducible synthetic outcomes by minimizing batch-to-batch variability and reducing the introduction of impurities that could interfere with palladium-catalyzed cross-coupling reactions. The compound is typically stored under refrigeration (-20°C) and sealed under inert atmosphere to maintain integrity [1]. While specific comparative yield data for this compound versus analogs is not available in the primary literature, the documented purity levels align with industry standards for reliable Suzuki-Miyaura coupling reagents .

Reagent purity Quality control Procurement specification

Application Scenarios: (2-(tert-Butoxy)pyridin-4-yl)boronic acid


Suzuki Coupling for 2-Alkoxy-4-arylpyridine Synthesis

This compound is ideally suited for constructing 2-substituted-4-arylpyridine scaffolds where the 2-tert-butoxy group serves as a protected 2-hydroxypyridine precursor [1]. Following Suzuki-Miyaura coupling with aryl/heteroaryl halides at the 4-position, the tert-butoxy group can be selectively cleaved under mild acidic conditions (TFA or HCl) to yield the corresponding 2-hydroxypyridine derivative, a privileged motif in kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds . The enhanced protodeboronation stability of the 4-pyridyl scaffold (t₀.₅ > 1 week at pH 12, 70°C) ensures high coupling efficiency and minimizes deboronation side products during extended reaction times [2].

Regioselective C4 Coupling with Orthogonal Protecting Groups

In complex molecule synthesis where multiple reactive sites must be sequentially addressed, (2-(tert-butoxy)pyridin-4-yl)boronic acid provides a defined C4 coupling handle while the 2-tert-butoxy group masks the pyridine nitrogen basicity [1]. This orthogonality prevents catalyst poisoning by nitrogen coordination during palladium-mediated cross-coupling and allows the pyridine ring to be incorporated into larger architectures without undesired side reactions . The 4-position regiochemistry is essential for accessing para-substituted pyridines, which are prevalent in drug candidates targeting CNS disorders and inflammatory pathways [2].

Library Synthesis & SAR Studies of Pyridine Bioactives

The documented purity (95–99% HPLC) and defined storage conditions (-20°C, sealed) of (2-(tert-butoxy)pyridin-4-yl)boronic acid support reproducible outcomes in parallel synthesis and high-throughput experimentation workflows [1]. The compound's compatibility with standard Suzuki-Miyaura conditions (Pd catalysts, aqueous base, organic solvents) enables rapid diversification at the C4 position across aryl and heteroaryl halide coupling partners [2]. The resulting 2-tert-butoxy-4-arylpyridine intermediates can be deprotected in a single step to generate 2-hydroxypyridine libraries for SAR exploration, or retained as protected entities for further synthetic elaboration [3].

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